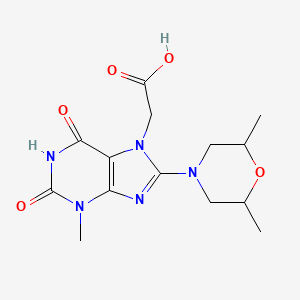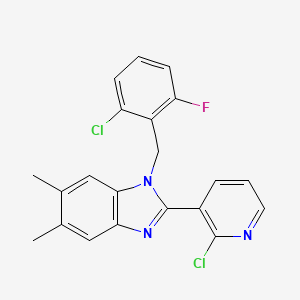
3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is a useful research compound. Its molecular formula is C14H13ClFNO and its molecular weight is 265.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Production
3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline has been a subject of study for practical synthesis processes. Zhang Qingwen (2011) developed a process for synthesizing 3-Chloro-4-(3-fluorobenzyloxy)aniline, highlighting its robustness, less waste burden, and suitability for industrial production due to cheap and readily available starting materials. This synthesis involved condensation followed by reduction, achieving an overall yield of 82% (Zhang Qingwen, 2011).
Fluorescence Quenching Studies
Fluorescence quenching studies involving boronic acid derivatives and aniline in alcohols have included compounds similar to this compound. Geethanjali et al. (2015) studied the quenching of boronic acid derivatives by aniline, observing negative deviations from the Stern–Volmer equation, which were interpreted in terms of conformational changes in the ground state of solutes due to intermolecular and intramolecular hydrogen bonding (H. S. Geethanjali et al., 2015).
Optical Investigations
George et al. (2021) conducted investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline (CFA), which is structurally similar to this compound. They focused on its potential nonlinearity and effectiveness in optical devices, highlighting its remarkable third-order nonlinearity and potential use as an optical limiter (Merin K George et al., 2021).
Analytical Methods in Pharmaceutical Analysis
Chen Jian-dong et al. (2015) developed a high-performance liquid chromatographic method with fluorimetric detection for determining 3-chloro-4-(3-fluorobenzyloxy)-aniline in lapatinib ditosylate, a compound structurally similar to this compound. This method proved suitable for the determination of this compound in pharmaceutical analysis (Chen Jian-dong et al., 2015).
Theoretical Structural Analysis
Aziz et al. (2018) conducted a theoretical structural analysis of 3-chloro-4-fluoro-aniline to compute its spectroscopic properties using density functional theory. This study is crucial in understanding the spectroscopic properties of aniline family compounds, including those similar to this compound (M. Aziz et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-18-14-5-3-2-4-10(14)9-17-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGJWFRGCWNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
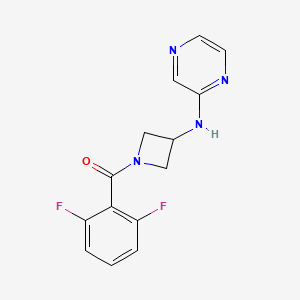
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
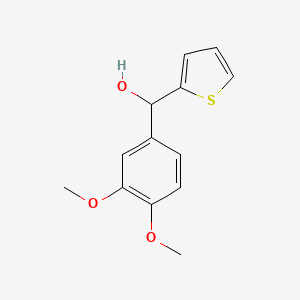
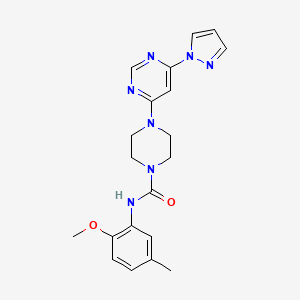

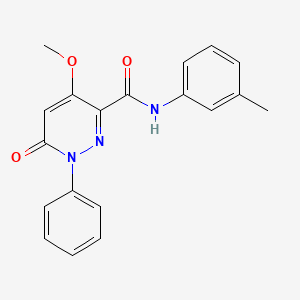

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

